molecular formula C17H20N2O2S B11799669 2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid

2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid

Cat. No.: B11799669
M. Wt: 316.4 g/mol
InChI Key: UYWCOQUSRWBQNX-UHFFFAOYSA-N
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Description

2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid (CAS: 1443287-67-9) is a thiazole-based compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

The molecular formula for this compound is C15H18N2O2SC_{15}H_{18}N_2O_2S, with a molecular weight of approximately 306.36 g/mol. The compound contains a thiazole ring, which is known for its diverse biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with thiazole moieties have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)Activity
Thiazole Derivative A0.0039Strong against S. aureus
Thiazole Derivative B0.025Effective against E. coli

The presence of electron-donating groups in the phenyl ring enhances the antimicrobial activity of thiazole derivatives, suggesting that structural modifications can lead to improved efficacy .

2. Anticancer Activity

Thiazole compounds are also being explored for their anticancer properties. Research indicates that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

CompoundIC50 (µg/mL)Cancer Cell Line
Compound 11.61 ± 1.92A-431 (skin cancer)
Compound 21.98 ± 1.22Jurkat (leukemia)

Studies have shown that the structure of the thiazole ring, along with substituents on the phenyl group, plays a critical role in determining the cytotoxic activity against various cancer cell lines .

3. Neuroprotective Effects

The potential neuroprotective effects of thiazole derivatives have also been investigated. Some compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Studies

A study focusing on the structure-activity relationship (SAR) of thiazole derivatives indicated that modifications to the pyrrolidine and phenyl groups significantly influenced their biological activities. For example, a derivative with an electron-withdrawing group at the para position of the phenyl ring exhibited enhanced anticancer activity compared to its counterparts .

Scientific Research Applications

The compound has been studied for its potential as an anti-cancer agent . Research indicates that it may inhibit certain cancer cell lines, notably those associated with liver cancer. In vitro studies have shown that derivatives of thiazole compounds can exhibit significant cytotoxicity against various cancer cell lines, suggesting that 2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid could have similar effects.

Case Studies and Research Findings

  • Anti-Cancer Activity : A study focusing on the synthesis and biological evaluation of thiazole derivatives highlighted their potential as anti-cancer agents. The synthesized compounds were tested against human liver cancer cell lines (HepG2), showing promising results with selectivity indices greater than that of methotrexate, a common chemotherapeutic agent .
  • Mechanism of Action : The compound is believed to interact with specific biological targets, including enzymes involved in cancer metabolism. Preliminary molecular docking studies suggest that it may bind to key receptors or enzymes, potentially disrupting cancer cell proliferation .
  • Neuroprotective Effects : There is emerging evidence suggesting that thiazole derivatives may possess neuroprotective properties. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease .

Synthesis and Development

The synthesis of this compound typically involves multi-step synthetic pathways that incorporate various reagents and conditions tailored to achieve the desired structure. Researchers are focusing on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact.

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-[4-(4-ethylphenyl)-2-pyrrolidin-1-yl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O2S/c1-2-12-5-7-13(8-6-12)16-14(11-15(20)21)22-17(18-16)19-9-3-4-10-19/h5-8H,2-4,9-11H2,1H3,(H,20,21)

InChI Key

UYWCOQUSRWBQNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)N3CCCC3)CC(=O)O

Origin of Product

United States

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